(2-Isopropylthiazol-5-yl)methanamine
Overview
Description
“(2-Isopropylthiazol-5-yl)methanamine” is a chemical compound that is often used in scientific research . It is also known as “this compound hydrochloride” and has a CAS Number of 1809144-15-7 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C7H13ClN2S . The InChI code for this compound is 1S/C7H12N2S.ClH/c1-5(2)7-9-4-6(3-8)10-7;/h4-5H,3,8H2,1-2H3;1H .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 192.71 . The compound should be stored at temperatures between 28 C or 4C , and it should be protected from light .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Studies have focused on synthesizing related compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine using methods like polyphosphoric acid condensation route, with high yields and spectroscopic characterization including FT-IR, DSC, and NMR techniques (Shimoga, Shin, & Kim, 2018).
Chemical Reactions and Methodologies
- One-Pot Multicomponent Reactions : A novel one-pot multicomponent reaction involving 1H-(imidazol-5-yl)-N-substituted methanamines to synthesize imidazopyrazine derivatives demonstrates the versatility of methanamines in synthesizing complex organic structures (Galli et al., 2019).
Potential Therapeutic Applications
- Cytotoxic Agents : Derivatives like N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines have shown significant cytotoxic activity against various cancer cell lines, indicating potential for therapeutic applications (Ramazani et al., 2014).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Compounds like urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine show notable in vitro antibacterial and antifungal activities, underscoring their potential in antimicrobial research (Vedavathi et al., 2017).
Conformational Studies and Molecular Design
- Stabilizing Parallel Turn Conformations : Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a diamino derivative, was designed to stabilize parallel turn conformations, indicating the importance of these compounds in peptide and protein engineering (Bucci et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of (2-Isopropylthiazol-5-yl)methanamine is currently unknown . It’s important to note that the understanding of a compound’s interaction with its targets is crucial for predicting its therapeutic effects and potential side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-5-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJKAPQBFCVVSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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